
2-(ピリダジン-3-イル)酢酸エチル
概要
説明
Ethyl 2-(pyridazin-3-yl)acetate is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 2-(pyridazin-3-yl)acetate is1S/C8H10N2O2/c1-2-12-8(11)6-7-4-3-5-9-10-7/h3-5H,2,6H2,1H3 . This indicates the presence of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule. Physical And Chemical Properties Analysis
Ethyl 2-(pyridazin-3-yl)acetate is a liquid at room temperature . The molecular weight is 166.18 .科学的研究の応用
化学合成
2-(ピリダジン-3-イル)酢酸エチルは、CAS登録番号: 1260885-52-6の化学化合物です . 化学合成を含む様々な研究分野で使用されています . そのユニークな構造と性質により、より複雑な分子の合成において貴重な化合物となっています。
創薬
2-(ピリダジン-3-イル)酢酸エチル分子の構成要素であるピリダジン環は、創薬標的相互作用において重要なユニークな物理化学的性質を持っています . これらの性質は、分子認識におけるユニークな用途に貢献し、固有の極性、低いシトクロムP450阻害効果、心臓hERGカリウムチャネルとの相互作用を低減する可能性により、創薬および開発においてさらなる価値を追加しています .
製薬用途
ピリダジン環は、いくつかのFDA承認薬に見られます . 例えば、ゴナドトロピン放出ホルモン受容体拮抗薬のレグルゴリックスとアロステリックチロシンキナーゼ2阻害薬のデウクラバシチニブは、ピリダジン環を組み込んだ2つのFDA承認薬です .
分子認識
ピリダジン環は、弱い塩基性、π-πスタッキング相互作用を支える大きな双極子モーメント、堅牢な二重水素結合能力というユニークな物理化学的性質を備えています . これらの性質は、分子認識におけるユニークな用途に貢献しています .
材料科学
2-(ピリダジン-3-イル)酢酸エチルは、材料科学研究にも使用できます . そのユニークな性質は、特定の特性を持つ新しい材料の開発に役立ちます。
クロマトグラフィー
クロマトグラフィーの分野では、2-(ピリダジン-3-イル)酢酸エチルを、標準物質または方法開発と検証の標的分子として使用できます .
Safety and Hazards
特性
IUPAC Name |
ethyl 2-pyridazin-3-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)6-7-4-3-5-9-10-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYJJNIVMQRNMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30990960 | |
| Record name | Ethyl (pyridazin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30990960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70702-47-5 | |
| Record name | Ethyl (pyridazin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30990960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
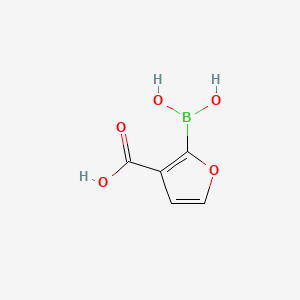

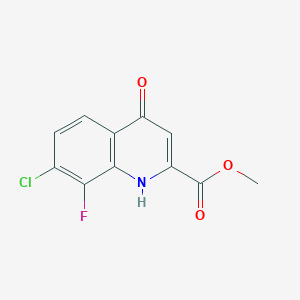
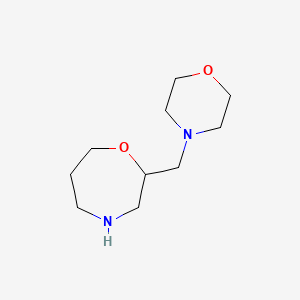
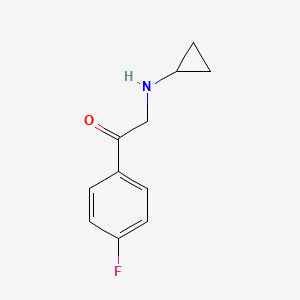
![Tert-butyl 4-[(4-fluoro-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate](/img/structure/B1463675.png)

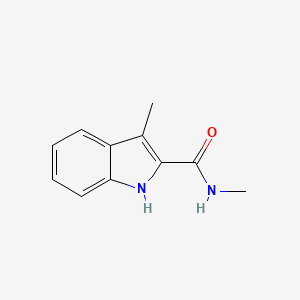
![6-Azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1463679.png)

![2-chloro-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide](/img/structure/B1463687.png)


![1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1463690.png)
